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Methyl adamantan-1-ylglycinate

Cat. No.: B13513317
M. Wt: 223.31 g/mol
InChI Key: QYJIBYWUUPOWGY-UHFFFAOYSA-N
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Description

Historical Context and Significance of Adamantane (B196018) Scaffolds in Chemical Research

Adamantane, a unique tricyclic hydrocarbon (C₁₀H₁₆), was first discovered in 1933 by Czech chemists S. Landa and V. Machacek, who isolated it from petroleum. wikipedia.orgacs.org Its name, derived from the Greek word for diamond, reflects the identical spatial arrangement of its carbon atoms to those in the diamond crystal lattice. wikipedia.orgworldscientific.com This structure makes adamantane a rigid, virtually strain-free, and highly symmetrical molecule. worldscientific.comworldscientific.com

The initial isolation produced only milligrams, but the discovery sparked significant interest in the field of polyhedral organic compounds. wikipedia.org A practical laboratory synthesis was first achieved by Vladimir Prelog in 1941, and later, a more efficient Lewis-acid catalyzed rearrangement process discovered by Schleyer made adamantane widely available for research. wikipedia.orgnih.gov This availability propelled adamantane from a chemical curiosity into a valuable building block in materials science, nanotechnology, and medicinal chemistry. worldscientific.comnih.gov Its significance lies in its distinct properties: the rigid cage structure provides a predictable three-dimensional scaffold, and its high lipophilicity can influence the properties of molecules into which it is incorporated. researchgate.netpublish.csiro.au These characteristics have made adamantane derivatives a subject of intense study for creating novel polymers, thermally stable lubricants, and as a core scaffold in drug design. wikipedia.orgpublish.csiro.au

Importance of Amino Acid Ester Architectures in Synthetic Methodologies

Amino acid esters, such as glycinates, are fundamental intermediates in the field of organic synthesis. nih.gov The esterification of an amino acid's carboxylic acid group serves as a crucial protecting strategy, allowing chemists to perform reactions on the amino group without interference. nih.gov This is a cornerstone of peptide synthesis, where sequential addition of amino acids is required to build a polypeptide chain. sigmaaldrich.com

Methyl and ethyl esters of amino acids, like glycine (B1666218) methyl ester and glycine ethyl ester, are commonly used due to their relative ease of synthesis and subsequent hydrolysis to regenerate the carboxylic acid. nih.govwikipedia.orgchemicalbook.com For instance, glycine methyl ester hydrochloride can be prepared by reacting glycine with methanol (B129727) in the presence of reagents like trimethylchlorosilane. nih.gov Beyond peptide synthesis, amino acid esters are versatile precursors for creating a wide array of more complex molecules, including unnatural amino acid derivatives and heterocyclic compounds. acs.orgresearchgate.net The reactivity of the α-carbon in glycine ester imines, for example, allows for alkylation to produce various α-amino acids, a method known as the O'Donnell Amino Acid Synthesis. organic-chemistry.org

Overview of Research Trajectories for Adamantane-Containing Amino Acid Derivatives

The convergence of adamantane chemistry and amino acid synthesis has led to a rich field of research focused on creating hybrid molecules that combine the unique properties of both moieties. srce.hr The primary motivation for incorporating the bulky, lipophilic adamantane scaffold into amino acids is to modify the resulting molecule's physical and biological properties. researchgate.netsrce.hr

Research has shown that attaching an adamantane group can increase a molecule's stability, potentially by shielding nearby functional groups, like amide or ester bonds, from enzymatic degradation. srce.hr This has been a key strategy in modifying biologically active peptides. srce.hr Furthermore, the rigidity of the adamantane cage can impose conformational constraints on peptides, which is a valuable tool for studying peptide-receptor interactions. researchgate.netsrce.hr

Synthetic chemists have developed various methods to create these derivatives. science.org.geacs.org For example, 2-aminoadamantane-2-carboxylic acid has been synthesized through multi-step processes involving Ritter reactions or Grignard additions. acs.org Other approaches involve coupling amino acids to pre-functionalized adamantane structures. science.org.gemdpi.com These adamantane-amino acid conjugates are explored as novel building blocks for supramolecular chemistry, materials science, and as probes for biological systems. nih.govscispace.com

Scope and Focus of Current Academic Investigations on Methyl Adamantan-1-ylglycinate

Current academic investigations into this compound are primarily centered on its synthesis and characterization as a novel chemical entity. The compound represents a specific conjunction of the adamantane scaffold with the simplest amino acid ester, glycine methyl ester. Research literature points to its creation as part of broader explorations into adamantane-containing compounds. For example, studies describe the synthesis of various adamantane derivatives, including those with amino acid components, to explore their potential as chemical building blocks or for their physicochemical properties. mdpi.comnih.gov

The synthesis of related structures, such as N-(prop-2-yn-1-yl)adamantan-2-amine, has been detailed in the literature, indicating an active interest in attaching functionalized amine groups to the adamantane core. rsc.org Investigations into adamantane derivatives often involve their use as rigid scaffolds for constructing more complex molecules or for studying structure-activity relationships in various chemical contexts. thieme-connect.comnih.gov While specific, in-depth studies focusing solely on this compound are not widely published, its existence as a synthetic target fits within the established research trajectory of creating novel, functionalized adamantane derivatives for further chemical exploration.

Chemical and Physical Properties of this compound

The properties of this compound are derived from its constituent parts: the adamantane cage and the glycine methyl ester side chain. While extensive experimental data for this specific compound is limited in public literature, its properties can be inferred from related structures.

PropertyValue/Description
Molecular Formula C₁₃H₂₁NO₂
Molecular Weight 223.31 g/mol
Structure A methyl ester of glycine where the amino group is attached to the 1-position of an adamantane cage.
Appearance Likely a white crystalline solid, typical for many adamantane derivatives.
Solubility Expected to have low solubility in water and good solubility in nonpolar organic solvents like hydrocarbons, due to the large, lipophilic adamantane group. wikipedia.org
Key Features Combines the rigidity and bulk of the adamantane scaffold with the functional handles (amine and ester) of the glycinate (B8599266) moiety.

This table is generated based on the compound's structure and data from analogous compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO2 B13513317 Methyl adamantan-1-ylglycinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

methyl 2-(1-adamantylamino)acetate

InChI

InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3

InChI Key

QYJIBYWUUPOWGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Synthetic Methodologies for Methyl Adamantan 1 Ylglycinate and Analogous Adamantyl Amino Acid Esters

Classical and Modern Synthetic Routes

The construction of methyl adamantan-1-ylglycinate and related esters can be approached through several established and contemporary synthetic pathways. These methods generally involve the formation of the ester and amide bonds in a sequential or concerted manner, or the direct incorporation of the adamantane (B196018) cage.

Esterification and Transesterification Strategies for Glycinate (B8599266) Moiety Formation

The formation of the methyl ester of the glycinate moiety is a crucial step in the synthesis of the target molecule. Classical Fischer-Speier esterification is a common and cost-effective method for this transformation. reddit.com This acid-catalyzed reaction typically involves refluxing the amino acid in methanol (B129727) with a strong acid catalyst such as sulfuric acid or hydrochloric acid. reddit.comstackexchange.com The use of thionyl chloride or trimethylchlorosilane in methanol can also conveniently generate anhydrous HCl in situ, facilitating the esterification of amino acids like glycine (B1666218). stackexchange.comechemi.com

Transesterification, another viable strategy, can be employed, particularly when starting from a different ester of the amino acid. rsc.org While less common for the direct synthesis of simple methyl esters, it can be a useful method in specific synthetic contexts. rsc.org

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Esterification Glycine, Methanol, H₂SO₄ or HClRefluxInexpensive, simple procedureCan require harsh conditions, potential for side reactions
Thionyl Chloride Method Glycine, Methanol, SOCl₂Room temperature to refluxGenerates anhydrous HCl in situ, generally good yieldsSOCl₂ is corrosive and requires careful handling
Trimethylchlorosilane Method Glycine, Methanol, TMSClRoom temperatureMild conditions, good to excellent yields nih.govTMSCl is moisture-sensitive

This table provides a summary of common esterification methods for forming the glycinate moiety.

Amidation-Followed-by-Esterification Protocols

An alternative synthetic approach involves the initial formation of an amide bond between an adamantane precursor and glycine, followed by the esterification of the carboxylic acid group of glycine. This strategy is particularly useful when the starting adamantane moiety is an amine. For instance, 1-aminoadamantane can be coupled with a protected glycine derivative, followed by deprotection and esterification. nih.gov

The direct amidation of esters with amines can also be utilized, sometimes facilitated by microwave irradiation to reduce reaction times and improve yields. researchgate.net This approach would involve reacting a methyl ester of a glycine precursor with an adamantyl amine.

A common method for forming the amide bond involves the use of coupling agents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) in the presence of a base such as DMAP (4-dimethylaminopyridine). nih.govresearchgate.net

StepReagentsDescription
Amidation 1-Aminoadamantane, Boc-Gly-OH, TBTU, DMAPCoupling of the adamantyl amine with N-protected glycine to form an amide bond. nih.gov
Deprotection Trifluoroacetic acid (TFA)Removal of the Boc protecting group from the glycine nitrogen. nih.gov
Esterification Methanol, Acid catalystEsterification of the carboxylic acid group of the adamantyl glycine derivative. nih.gov

This table outlines a typical amidation-followed-by-esterification protocol.

Condensation Reactions Utilizing Adamantane Precursors

Condensation reactions provide a direct means of forming the carbon-nitrogen bond between the adamantane cage and the glycine moiety. For example, 1-adamantanol can react with a nitrile in the presence of a copper catalyst in a Ritter-type reaction to form an N-adamantyl amide. researchgate.net This amide can then be further manipulated to yield the desired amino acid ester.

Another approach involves the condensation of an adamantane-containing carbonyl compound, such as adamantanone, with an amine source and a cyanide source in the Strecker synthesis to produce an α-amino nitrile, which can then be hydrolyzed and esterified. google.com

Facile condensation reactions between adamantane derivatives (e.g., 3-aminotricyclo[3.3.1.1³,⁷]decan-1-ol) and aldehydes or ketones can also be employed to generate Schiff bases, which can be precursors to more complex amino acid derivatives. mdpi.com

Direct Synthesis Approaches Incorporating the Adamantane Cage

Direct functionalization of the adamantane C-H bonds offers a more atom-economical approach to the synthesis of adamantyl amino acid esters. Photocatalytic methods have emerged as powerful tools for the direct C-H functionalization of adamantane. acs.org These methods can involve the generation of an adamantyl radical which can then react with a suitable glycine-derived radical acceptor.

One-pot syntheses, which combine multiple reaction steps without the isolation of intermediates, are highly desirable for their efficiency. researchgate.netorganic-chemistry.org A one-pot procedure for the synthesis of 3-carboxymethyl-1-adamantylcarboxylic acids has been developed, showcasing the potential for streamlined syntheses of adamantane derivatives. researchgate.net

Chemoselective and Regioselective Synthesis

The adamantane cage possesses two types of bridgehead positions (tertiary carbons) and secondary carbons. For the synthesis of this compound, functionalization is required specifically at a tertiary bridgehead position.

Control of Functionalization at the Adamantane Bridgehead Positions

The tertiary C-H bonds of adamantane are more reactive towards radical and cationic intermediates than the secondary C-H bonds. nih.gov This inherent reactivity difference allows for the selective functionalization of the bridgehead positions.

Halogenation, particularly bromination, of adamantane typically occurs selectively at the 1-position due to the stability of the resulting 1-adamantyl cation intermediate. nih.gov This 1-haloadamantane can then be converted to other functional groups, such as an amino group, which serves as a precursor for the target molecule. The Ritter reaction, for instance, often proceeds with high regioselectivity at the bridgehead positions of adamantane derivatives. google.com

Catalyst-controlled C-H functionalization methods have been developed to provide high chemoselectivity for the strong 3° C-H bonds of adamantanes. acs.org These methods often utilize photoredox and hydrogen atom transfer (HAT) catalysis to selectively generate the tertiary adamantyl radical. acs.org

MethodReagents/CatalystSelectivity
Bromination Br₂High selectivity for the 1-position. nih.gov
Ritter Reaction Nitriles, AcidGenerally high selectivity for bridgehead positions. google.com
Photocatalytic C-H Functionalization Photoredox catalyst, HAT catalystExcellent chemoselectivity for 3° C-H bonds. acs.org

This table summarizes methods for achieving regioselective functionalization at the adamantane bridgehead positions.

Selective Reactions at the Glycinate Ester and Amine Functionalities

The bifunctional nature of this compound, possessing both a primary amine and a methyl ester, allows for a range of selective chemical transformations. The bulky adamantyl group can sterically influence the reactivity of these functional groups.

Reactions at the Amine Group : The primary amine functionality is a key site for modification. Standard N-acylation reactions can be performed to introduce various acyl groups, forming N-(adamantan-1-yl)carbamides. For instance, the Ritter reaction, which involves the reaction of adamantan-1-ol with nitriles in the presence of catalysts, is a known method for synthesizing N-(adamantan-1-yl)amides researchgate.net. Similarly, N-alkylation can introduce alkyl substituents, and reductive amination with aldehydes or ketones can yield secondary or tertiary amines. The amino group in amantadine (1-aminoadamantane), a closely related compound, is considered a primary pharmacophore, highlighting its importance in derivatization nih.gov.

Reactions at the Ester Group : The methyl ester can undergo hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, adamantan-1-ylglycine. Transesterification reactions can also be employed to replace the methyl group with other alkyl or aryl groups, potentially altering the compound's physical and chemical properties. Esterification of amino acids is a common procedure, and methods using reagents like trimethylchlorosilane in methanol are effective for producing amino acid methyl esters nih.gov.

The selective functionalization of these groups is crucial for building more complex molecules and for structure-activity relationship studies in medicinal chemistry nih.govnih.gov.

Stereoselective and Enantioselective Synthesis

While this compound itself is achiral, substitution on the α-carbon (the carbon bearing the amino and ester groups) creates a chiral center. The synthesis of such chiral variants necessitates stereoselective and enantioselective methods to control the three-dimensional arrangement of atoms.

Chiral induction is the process of transferring chirality from a chiral substance to a prochiral substrate, resulting in the preferential formation of one enantiomer or diastereomer. youtube.commsu.edu In the context of adamantylglycinate synthesis, this can be achieved through several strategies:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily incorporated into the adamantylglycine structure to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

Chiral Catalysis : A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. For example, chiral dirhodium tetracarboxylates derived from adamantylglycine have been shown to be effective catalysts in asymmetric carbenoid reactions, achieving high enantiomeric excess (ee) acs.org. This demonstrates the utility of the adamantylglycine scaffold in creating chiral environments for catalysis.

Substrate Control : If a chiral center already exists within the molecule, it can influence the stereochemical outcome of reactions at other sites, a phenomenon known as internal asymmetric induction.

The goal of these strategies is to create diastereomeric transition states with different energy levels, leading to the preferential formation of one stereoisomer. youtube.com

Achieving high levels of stereocontrol is a significant goal in modern organic synthesis.

Diastereoselective Synthesis : When a molecule contains one or more stereocenters and a new one is formed, the resulting products are diastereomers. Diastereoselective reactions aim to produce these in unequal amounts. For example, the alkylation of chiral enolates derived from β-amino acids can proceed with high diastereoselectivity scielo.br. In the synthesis of adamantylglycinate analogs, if a chiral amine is used as a starting material, subsequent reactions can be influenced to favor one diastereomer.

Enantioselective Synthesis : This approach creates an excess of one enantiomer from an achiral starting material. The O'Donnell Amino Acid Synthesis, which involves the alkylation of glycine-derived Schiff bases using a chiral phase-transfer catalyst, is a powerful method for producing unnatural α-amino acids with high enantioselectivity organic-chemistry.org. This methodology could be adapted for the synthesis of chiral adamantylglycinates. Cooperative catalysis, using both an achiral metal complex and a chiral catalyst like a spiro phosphoric acid, has been successfully applied to the enantioselective synthesis of α-alkenyl α-amino acids via N-H insertion reactions, achieving excellent yields and enantioselectivities (up to 98% ee) nih.govrsc.org.

Catalytic Systems in Synthesis

Catalysis is fundamental to the efficient and selective synthesis of adamantyl amino acid esters, enabling reactions under milder conditions and with greater control.

Organometallic catalysts, which contain a metal-carbon bond, are versatile tools in organic synthesis.

Palladium on Carbon (Pd/C) : This heterogeneous catalyst is widely used for hydrogenation reactions. masterorganicchemistry.com It can be employed to reduce double or triple bonds within the adamantylglycinate structure or to remove protecting groups. masterorganicchemistry.comnih.gov For example, catalytic hydrogenation is used to convert alkenes to alkanes, and this reduction typically occurs with syn addition of hydrogen atoms to the less sterically hindered face of the double bond. masterorganicchemistry.com Pd/C is also effective in the hydrogenolysis of benzyl (B1604629) ethers or N-Cbz protecting groups, which are commonly used in amino acid synthesis. mdpi.com

The table below summarizes typical applications of Pd/C in reactions relevant to amino acid ester synthesis.

Reaction TypeSubstrate Functional GroupProduct Functional GroupTypical Conditions
Hydrogenation Alkene (C=C)Alkane (C-C)H₂, Pd/C, Solvent (e.g., MeOH, EtOH)
Hydrogenolysis Benzyl Ether (C-O-Bn)Alcohol (C-OH)H₂, Pd/C, Solvent (e.g., EtOH)
Hydrogenolysis N-Cbz GroupAmine (N-H)H₂, Pd/C, Solvent (e.g., MeOH)

Other Organometallic Catalysts : Other metals like rhodium, ruthenium, and manganese are also used. Dirhodium catalysts derived from adamantylglycine itself have been shown to be highly effective in asymmetric C-H insertion and cyclopropanation reactions. acs.org Manganese-catalyzed C-H activation of ketimines provides a route to cis-β-amino acid esters, showcasing the potential for transition metals to enable novel synthetic pathways. nih.gov

Both Lewis and Brønsted acids play significant roles as catalysts in the synthesis and modification of amino acid esters.

Lewis Acid Catalysis : A Lewis acid accepts an electron pair and can activate electrophiles, most commonly by coordinating to a lone pair on a heteroatom like oxygen or nitrogen. wikipedia.orgyoutube.com In the context of adamantylglycinate synthesis, Lewis acids such as AlCl₃, TiCl₄, or BF₃ can catalyze Friedel-Crafts reactions to functionalize an aromatic ring if present, or activate carbonyl groups in aldol-type reactions. wikipedia.org The use of chiral Lewis acids is a cornerstone of asymmetric synthesis, enabling high enantioselectivity in reactions like the Diels-Alder and Michael additions by creating a chiral environment around the substrate. patsnap.com

Brønsted Acid Catalysis : A Brønsted acid is a proton donor. Strong acids like sulfuric acid are used in esterification reactions (Fischer esterification) and in the Ritter reaction to generate the necessary carbocation intermediates from adamantanol. google.com In recent years, chiral Brønsted acids, such as phosphoric acids, have emerged as powerful organocatalysts for a wide range of enantioselective reactions. caltech.edu They operate by activating substrates through hydrogen bonding. For example, chiral phosphoric acids can catalyze the enantioselective propargylation of aldehydes or the synthesis of α-alkenyl α-amino acids, demonstrating their utility in creating stereogenic centers under mild conditions. nih.govnih.gov The combination of an amino acid derivative and a Brønsted acid can also act as a synergistic catalyst system for asymmetric reactions. nih.gov

Photocatalytic and Electrochemical Methods

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. Photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering an efficient route to complex molecules.

A notable development in this area is the direct C-H aminoalkylation of adamantane scaffolds using dual photocatalytic systems. nih.gov This method allows for the introduction of protected amines to the adamantane core with concurrent C-C bond formation. nih.gov One such system employs an iridium-based photosensitizer in conjunction with a quinuclidine co-catalyst to promote the coupling of various imines and hydrazones with adamantane. nih.gov The reaction proceeds via a selective hydrogen atom abstraction from the adamantane, generating an adamantyl radical which then adds to the imine derivative.

Another effective system utilizes a quinone catalyst, which has demonstrated high yields in the enantioselective synthesis of aminoalkylated adamantane derivatives. nih.gov These photocatalytic methods are advantageous as they often avoid the need for pre-functionalized adamantane starting materials, which can simplify synthetic routes and allow for the introduction of additional substituents on the adamantane core. nih.gov

The general reaction scheme for the photocatalytic aminoalkylation of adamantane can be summarized as follows:

Adamantane + Imine Derivative --(Photocatalyst, Light)--> Adamantyl-Amino Acid Precursor

This approach has been successfully applied to the synthesis of the core structure of saxagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor containing an adamantylglycine moiety. nih.gov The versatility of this method is highlighted by the broad scope of compatible adamantane and imine reaction partners. nih.govrsc.org

Interactive Table: Scope of Imines and Hydrazones in Photocatalytic Aminoalkylation of Adamantane nih.gov

EntryImine/Hydrazone DerivativeAdamantane PartnerProduct Yield (%)
1N-BenzylidenemethanamineAdamantane85
2N-(4-Methoxybenzylidene)methanamineAdamantane82
3N-(4-Chlorobenzylidene)methanamineAdamantane78
4N-tert-Butyl-N-((E)-phenylmethylidene)amine oxideAdamantane91
5(E)-N,1-diphenylmethanimine1-Bromoadamantane75

Yields are isolated yields. Reactions were typically performed on a 0.5 mmol scale using 40W 456nm lamps for 24–72 hours in acetonitrile.

Sustainable and Green Chemistry Principles in Synthesis

The principles of green and sustainable chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Reduced-Solvent Reaction Systems

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. For the synthesis of amino acid esters, several solvent-free or reduced-solvent methodologies have been developed, which could potentially be adapted for adamantane derivatives.

One promising approach is the use of ionic liquids as catalysts and reaction media. Ionic liquids are salts with low melting points that are non-volatile and can often be recycled. They have been successfully employed in the esterification of various amino acids.

Another technique is the use of microwave irradiation in solvent-free conditions. This method can significantly reduce reaction times and improve yields. For example, the synthesis of β-amino esters has been achieved by reacting α-amino esters with α,β-unsaturated ketones and esters under microwave irradiation without a solvent. While not directly applied to adamantyl amino acid esters, this demonstrates the potential of this technology.

Atom Economy and Process Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jk-sci.com High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts.

In the context of synthesizing adamantane derivatives, traditional multi-step syntheses can suffer from poor atom economy. researchgate.net For instance, methods that require the pre-functionalization of adamantane, such as bromination followed by substitution, introduce additional steps and generate waste. researchgate.net

In contrast, direct C-H functionalization methods, such as the photocatalytic aminoalkylation discussed earlier, offer a significant improvement in atom economy. nih.gov By directly coupling adamantane with an imine, the need for protecting groups and activation steps is often circumvented, leading to a more efficient and less wasteful process.

Chemical Reactivity and Transformation Studies of Methyl Adamantan 1 Ylglycinate

Reactions of the Ester Moiety

The ester group in methyl adamantan-1-ylglycinate is a key site for transformations such as hydrolysis, transesterification, and amidation. These reactions are fundamental in modifying the carboxyl end of the molecule, enabling the synthesis of a diverse range of derivatives.

The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanism.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of a methanol (B129727) molecule to yield the carboxylic acid and regenerate the acid catalyst. The bulky adamantyl group can sterically hinder the approach of the nucleophile, potentially requiring more forcing conditions (e.g., higher temperatures or stronger acids) compared to less sterically encumbered esters.

The generally accepted mechanism for acid-catalyzed ester hydrolysis involves the following key steps:

Protonation of the carbonyl oxygen: This step activates the ester towards nucleophilic attack.

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer: A proton is transferred from the attacking water molecule to the methoxy (B1213986) group.

Elimination of methanol: The protonated methoxy group departs as a neutral methanol molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl oxygen of the carboxylic acid is deprotonated to yield the final product and regenerate the acid catalyst.

Basic Hydrolysis (Saponification):

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of this compound occurs via a saponification mechanism. This process is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This irreversible step leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the methoxide (B1231860) ion, which is a strong base. The methoxide ion then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and methanol. Acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid. Studies on the basic hydrolysis of related N-[(adamantan-1-yl)methyl]aniline derivatives suggest that the reaction is favored in a strongly alkaline medium. researchgate.net

The mechanism for basic hydrolysis can be summarized as follows:

Nucleophilic attack by hydroxide: The hydroxide ion directly attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged tetrahedral intermediate is formed.

Elimination of the leaving group: The tetrahedral intermediate collapses, and the methoxide ion is expelled.

Deprotonation: The highly basic methoxide ion deprotonates the carboxylic acid, forming methanol and the carboxylate anion.

Protonation (during workup): Addition of acid in a separate workup step protonates the carboxylate to give the final carboxylic acid.

Transesterification:

Transesterification involves the conversion of the methyl ester to a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, a large excess of the new alcohol is often used, or the methanol by-product is removed as it is formed. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. Acid-catalyzed transesterification proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The base-catalyzed process involves the attack of an alkoxide ion on the carbonyl carbon.

Amidation:

Amidation of this compound can be achieved by reacting the ester with a primary or secondary amine. researchgate.net This reaction typically requires heating and may be catalyzed by certain Lewis acids or proceed via activation of the amine. nih.gov The direct amidation of esters is often less facile than the amidation of more reactive carboxylic acid derivatives like acyl chlorides or anhydrides. However, methods for the direct amidation of esters have been developed, sometimes utilizing catalysts to enhance reactivity. researchgate.net The reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantane-containing amines has been shown to produce the corresponding amides, although the reaction can be influenced by the steric hindrance of the adamantyl group. researchgate.net

ReactionReagentsProduct
Acidic HydrolysisH₃O⁺, HeatAdamantan-1-ylglycine
Basic Hydrolysis1. NaOH, H₂O, Heat; 2. H₃O⁺Adamantan-1-ylglycine
TransesterificationR'OH, H⁺ or RO⁻R'-OC(O)CH₂NH₂-Ad
AmidationR'R''NH, HeatR'R''NC(O)CH₂NH₂-Ad

Reactivity of the Amine Functionality

The primary amine group of this compound is a versatile nucleophilic center, readily participating in a variety of reactions to form amides, ureas, and carbamates, among other derivatives.

Amide Formation: The primary amine can be acylated using acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amides. This is a standard transformation for primary amines and provides a straightforward method for introducing a wide range of substituents. The reaction of 1-bromo(chloro)adamantane with carboxylic acid amides in the presence of manganese compounds is a known method for forming N-(adamantan-1-yl)amides. pleiades.onlineresearchgate.net

Urea (B33335) Formation: The amine group can react with isocyanates to form substituted ureas. For instance, the reaction of 1-(isocyanatomethyl)adamantane with various anilines yields a series of 1,3-disubstituted ureas. nih.govresearchgate.net Similarly, this compound can react with isocyanates (R-N=C=O) to produce urea derivatives. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with another amine, can also yield ureas.

Carbamate Formation: Carbamates, which are esters of carbamic acid, can be synthesized from the amine functionality of this compound. Common methods include the reaction with chloroformates (e.g., benzyl (B1604629) chloroformate, Boc-anhydride) in the presence of a base. nih.gov This reaction is widely used for the protection of amine groups in peptide synthesis and other organic transformations. Green synthesis methods for carbamates using carbon dioxide, amines, and alcohols have also been developed. rsc.org

DerivativeReagentGeneral Structure of Product
AmideAcyl chloride (RCOCl) or Anhydride ((RCO)₂O)R-C(O)NH-CH(CO₂Me)-Ad
UreaIsocyanate (R-NCO)R-NH-C(O)NH-CH(CO₂Me)-Ad
CarbamateChloroformate (R-OCOCl) or Di-tert-butyl dicarbonateR-O-C(O)NH-CH(CO₂Me)-Ad

The primary amine of this compound is a potent nucleophile. Its reactivity is influenced by the steric bulk of the adjacent adamantyl group, which can modulate its access to electrophilic centers. The nitrogen atom's lone pair of electrons readily participates in nucleophilic substitution and addition reactions.

In nucleophilic addition reactions, the amine can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction that involves the formation of a carbinolamine intermediate followed by dehydration. youtube.com The steric hindrance from the adamantane (B196018) moiety might influence the rate of both the initial attack and the subsequent dehydration step. The nucleophilicity of the amine also allows it to participate in Michael additions to α,β-unsaturated carbonyl compounds and in ring-opening reactions of epoxides. researchgate.net

Functionalization and Modification of the adamantane Core

The adamantane cage itself, while generally regarded as robust and chemically inert, can be functionalized, particularly at its tertiary bridgehead positions. The strong C-H bonds of the adamantane core present a challenge for selective functionalization. researchgate.net However, various methods have been developed for its modification.

Direct C-H functionalization of adamantanes can be achieved through radical-based reactions. rsc.org These methods often employ potent hydrogen atom abstracting species to activate the strong C-H bonds. rsc.org The introduction of functional groups such as alkyl, aryl, and carbonyl moieties can be accomplished through these advanced synthetic strategies. nih.gov

Furthermore, the adamantane moiety can be introduced into molecules to enhance their lipophilicity and metabolic stability. nih.gov The modification of bioactive compounds with an adamantane group is a common strategy in medicinal chemistry to improve pharmacokinetic properties. researchgate.netresearchgate.net While direct functionalization of the adamantane core in this compound would require specific and often harsh conditions, it represents a potential avenue for creating novel and structurally complex derivatives. The presence of the amino and ester groups would need to be considered, and protection-deprotection strategies might be necessary to achieve selective modification of the adamantane scaffold.

C-H Activation and Bridgehead Functionalization

The functionalization of adamantane's C-H bonds, particularly at the bridgehead positions, is a key area of research. nih.gov Due to the high bond dissociation energies of adamantane's C-H bonds (approximately 96 and 99 kcal mol⁻¹ for secondary and tertiary C-H bonds, respectively), reactive intermediates are often required for C-H activation. nih.gov

In the context of this compound, the existing substitution at one bridgehead position influences the regioselectivity of further functionalization. Directing a second functional group to another bridgehead position is a common strategy in the synthesis of disubstituted adamantane derivatives. nih.gov Radical functionalization methods have proven effective for this purpose. For instance, the generation of an adamantyl radical, followed by interception with various reagents, can lead to bridgehead-functionalized products. nih.gov

Oxidative carbonylation using radicals like the phthalimide-N-oxyl (PINO) radical can introduce a carboxylic acid group at a bridgehead position. nih.gov While specific studies on this compound are not prevalent, the general mechanism involves hydrogen atom abstraction from a bridgehead C-H bond by the PINO radical, followed by reaction with carbon monoxide and subsequent oxidation to yield the carboxylic acid. nih.gov

The table below illustrates the typical regioselectivity observed in the C-H activation of adamantane derivatives, which can be extrapolated to this compound.

Reaction Type Reagents Typical Bridgehead:Secondary Selectivity
Radical BrominationBr₂, Lewis AcidPreferential for bridgehead
Oxidative CarbonylationNHPI, Co(OAc)₂, O₂, CO3 : 1 (Bridgehead:Secondary)
Peroxide-Catalyzed AlkylationDTBP, AlkeneNearly exclusive to bridgehead

This table presents generalized reactivity patterns for adamantane derivatives, which are expected to be similar for this compound.

Skeletal Rearrangements (e.g., Protoadamantane-Adamantane)

Skeletal rearrangements are a hallmark of adamantane chemistry, often proceeding through carbocationic intermediates. sciencemadness.org The protoadamantane-adamantane rearrangement is a well-documented example, where a less stable protoadamantane (B92536) scaffold rearranges to the thermodynamically favored adamantane cage. acs.org Such rearrangements can be catalyzed by Lewis acids or strong protic acids. sciencemadness.org

For this compound, while the adamantane skeleton is already present and stable, transformations involving carbocationic intermediates at the adamantane core could potentially induce rearrangements, although this is less common than rearrangements to the adamantane structure. sciencemadness.org More relevant are rearrangements of substituents on the adamantane cage. For instance, acid-catalyzed reactions can sometimes lead to the migration of functional groups between bridgehead positions, a process that may involve protoadamantyl intermediates. sciencemadness.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving adamantane derivatives is crucial for controlling reaction outcomes and designing new synthetic routes.

Kinetic Studies of Reaction Pathways

Kinetic studies on the reactions of adamantane derivatives often reveal important details about the rate-determining steps of these transformations. For instance, in the oxidation of adamantane carboxylic acid esters using an H₂SO₄–HNO₃ system, the reaction follows pseudo-first-order kinetics. researchgate.netresearchgate.net A primary kinetic isotope effect of 2.9±0.3 indicates that the cleavage of the adamantane C-H bond is the rate-determining step. researchgate.netresearchgate.net

The presence of the ethoxycarbonylmethyl group (structurally related to the glycinate (B8599266) moiety in this compound) has been shown to reduce the reactivity of the adamantane substrate towards oxidation. researchgate.netresearchgate.net This deactivating effect is likely due to the electron-withdrawing nature of the ester group, which would destabilize the formation of a carbocationic intermediate at the adamantane core.

The following table summarizes the qualitative effect of substituents on the rate of oxidation of adamantane derivatives, providing a basis for understanding the reactivity of this compound.

Substituent at Bridgehead Effect on Oxidation Rate Reasoning
EthylIncreases reactivityElectron-donating, stabilizes carbocationic intermediates
MethylReduces reactivityLess electron-donating than ethyl
EthoxycarbonylReduces reactivityElectron-withdrawing, destabilizes carbocationic intermediates
EthoxycarbonylmethylReduces reactivityElectron-withdrawing, destabilizes carbocationic intermediates

This table is based on kinetic studies of various adamantane carboxylic acid esters and provides an expected trend for this compound. researchgate.netresearchgate.net

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates in adamantane chemistry is often challenging due to their transient nature. However, trapping experiments and spectroscopic studies can provide valuable insights. In many reactions involving adamantane, such as bromination and rearrangements, adamantyl cations are proposed as key intermediates. wikipedia.org The stability of the bridgehead carbocation is a significant factor in these reactions.

In radical-mediated C-H functionalization, the formation of a bridgehead adamantyl radical is a critical step. nih.gov These radicals can be intercepted by various reagents, leading to the formation of new C-C or C-heteroatom bonds. The high stability of the adamantane cage allows it to tolerate the formation of these reactive intermediates.

Comparative Reactivity Studies with Related Adamantane Amino Acid Esters

The reactivity of this compound can be contextualized by comparing it with other adamantane amino acid esters. The nature of the amino acid and the ester group can influence the electronic properties and steric environment of the adamantane core, thereby affecting its reactivity.

For instance, comparing the reactivity of this compound with the corresponding ethyl or tert-butyl esters would likely reveal subtle differences in reaction rates due to steric and electronic effects. Similarly, replacing the glycine (B1666218) moiety with other amino acids, such as alanine (B10760859) or valine, would introduce additional steric bulk near the adamantane cage, potentially hindering the approach of reagents to the bridgehead positions.

The following table provides a hypothetical comparison of the expected relative reactivity of different adamantane amino acid esters in a generic electrophilic substitution reaction at a bridgehead position.

Compound Expected Relative Reactivity Rationale
This compoundBaselineReference compound
Ethyl adamantan-1-ylglycinateSlightly higherEthyl group is slightly more electron-donating than methyl
tert-Butyl adamantan-1-ylglycinateSlightly highertert-Butyl group is more electron-donating
Methyl adamantan-1-ylalaninateSlightly lowerIncreased steric hindrance from the methyl group on the amino acid
Methyl adamantan-1-ylvalinateLowerIncreased steric hindrance from the isopropyl group on the amino acid

This table is a qualitative prediction based on general principles of organic chemistry, as direct comparative reactivity studies for these specific compounds are not widely available.

Advanced Structural Elucidation and Spectroscopic Characterization of Methyl Adamantan 1 Ylglycinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Methyl adamantan-1-ylglycinate, a combination of one-dimensional and two-dimensional NMR experiments would be essential to confirm its constitution, configuration, and conformation.

Detailed ¹H and ¹³C NMR Assignments for Stereochemical Analysis

A detailed analysis of the ¹H and ¹³C NMR spectra would provide the foundational information for the structural confirmation of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the adamantyl cage, the glycinate (B8599266) backbone, and the methyl ester group. The adamantyl group, with its rigid cage-like structure, would exhibit a series of complex multiplets in the aliphatic region. The protons on the methine carbons would resonate at a different chemical shift compared to the methylene (B1212753) protons. The proton attached to the alpha-carbon of the glycinate moiety would likely appear as a singlet or a multiplet depending on its coupling with the amine proton. The methyl ester group would present as a sharp singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the number and types of carbon atoms in the molecule. The adamantyl cage would show characteristic signals for its methine and methylene carbons. The quaternary carbon of the adamantyl group attached to the glycinate nitrogen would have a distinct chemical shift. The carbonyl carbon of the ester group would be observed in the downfield region, typically around 170-175 ppm. The methyl carbon of the ester and the alpha-carbon of the glycinate would also have characteristic chemical shifts.

A hypothetical data table for the expected ¹H and ¹³C NMR chemical shifts is presented below. Please note that these are estimated values based on analogous structures and would require experimental verification.

Assignment Hypothetical ¹H NMR (ppm) Hypothetical ¹³C NMR (ppm)
Adamantyl-CH~2.0~38.0
Adamantyl-CH₂~1.7~28.0
Adamantyl-C (quaternary)-~35.0
α-CH~3.5~55.0
NHVariable-
C=O-~172.0
O-CH₃~3.7~52.0

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Analysis

To unambiguously assign all proton and carbon signals and to elucidate the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, helping to identify adjacent protons within the adamantyl cage and the glycinate fragment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range correlations between protons and carbons (typically over two or three bonds). It would be instrumental in confirming the connection between the adamantyl cage, the glycinate moiety, and the methyl ester group. For instance, correlations from the α-CH proton to the adamantyl quaternary carbon and the carbonyl carbon would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, especially the orientation of the glycinate side chain relative to the bulky adamantyl group.

Solid-State NMR Spectroscopy for Polymorphic Studies

Solid-state NMR (ssNMR) spectroscopy would be a valuable technique for studying the structure and dynamics of this compound in the solid phase. This is particularly important for identifying and characterizing different polymorphic forms, which can have different physical properties. Cross-polarization magic-angle spinning (CP-MAS) experiments would provide high-resolution ¹³C spectra in the solid state, and techniques like dipolar dephasing could be used to differentiate between protonated and non-protonated carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A strong absorption band corresponding to the C=O stretching vibration of the ester group would be prominent, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the amine group would appear in the region of 3300-3500 cm⁻¹. The C-H stretching and bending vibrations of the adamantyl group and the methyl group would also be observable.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The adamantyl cage, being a highly symmetric and non-polar moiety, would be expected to show strong Raman signals for its C-C stretching and breathing modes.

A table of expected characteristic vibrational frequencies is provided below. These are approximate ranges and would need to be confirmed by experimental data.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch3300-3500 (medium)Weak
C-H Stretch (Adamantyl)2850-3000 (strong)Strong
C=O Stretch (Ester)1730-1750 (strong)Medium
C-N Stretch1000-1250 (medium)Medium
C-O Stretch (Ester)1150-1250 (strong)Medium

Hydrogen Bonding and Intermolecular Interaction Studies

In the solid state and in concentrated solutions, this compound has the potential to form intermolecular hydrogen bonds through its N-H group and the carbonyl oxygen of the ester. These interactions can be studied using vibrational spectroscopy. For instance, the position and shape of the N-H and C=O stretching bands in the IR spectrum can be sensitive to hydrogen bonding. A shift to lower frequency and broadening of these bands would be indicative of hydrogen bond formation. Variable temperature and concentration-dependent studies could be employed to further investigate the nature and strength of these intermolecular interactions.

Mass Spectrometry Techniques

Mass spectrometry serves as a powerful tool for determining the molecular weight and structural features of this compound. Through high-resolution mass spectrometry, the exact mass can be ascertained, confirming its elemental formula. Tandem mass spectrometry further allows for the detailed analysis of its fragmentation pathways, providing insights into the connectivity of its constituent parts.

High-resolution mass spectrometry is critical for the unambiguous confirmation of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a molecular formula of C13H21NO2, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, provides strong evidence for the compound's identity.

Table 1: Theoretical Exact Mass of this compound

Molecular Formula Isotope Atomic Mass (Da) Count Total Mass (Da)
C13H21NO2 ¹²C 12.000000 13 156.000000
¹H 1.007825 21 21.164325
¹⁴N 14.003074 1 14.003074
¹⁶O 15.994915 2 31.989830

| Total | | | | 223.157229 |

The experimentally determined monoisotopic mass from HRMS is expected to be in very close agreement with the calculated value of 223.157229 Da, typically within a few parts per million (ppm), thus confirming the elemental formula C13H21NO2.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting fragment ions. The fragmentation of adamantane (B196018) derivatives is often characterized by cleavages within the adamantyl cage and the substituent group.

For this compound, the protonated molecule [M+H]⁺ would be the precursor ion with an m/z of approximately 224.16. Upon collision-induced dissociation, several fragmentation pathways can be postulated based on the known fragmentation of adamantane esters and amino acid esters. A primary fragmentation would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire glycinate moiety. The adamantyl cation (C10H15⁺) at m/z 135 is a very stable and characteristic fragment for 1-substituted adamantanes and is expected to be a prominent peak in the MS/MS spectrum.

Table 2: Predicted MS/MS Fragmentation of this compound ([C13H21NO2+H]⁺)

Precursor Ion (m/z) Proposed Fragment Ion Fragment Structure Proposed m/z Neutral Loss
224.16 Adamantyl cation C10H15⁺ 135.12 C3H6NO2
224.16 Loss of methanol (B129727) [M+H - CH₃OH]⁺ 192.14 CH₃OH
224.16 Loss of methyl formate [M+H - CH₂O₂]⁺ 164.14 CH₂O₂

The fragmentation pattern provides a structural fingerprint of the molecule, confirming the presence of the adamantyl group, the ester functionality, and the amino acid linkage.

Single-Crystal X-ray Diffraction

While no specific crystal structure for this compound has been reported in the publicly available literature, its solid-state characteristics can be inferred from the extensive crystallographic studies of analogous adamantane derivatives, including esters and amides. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The bulky and lipophilic nature of the adamantane cage significantly influences the crystal packing. In the solid state, adamantane derivatives often exhibit crystal packing stabilized by a network of weak intermolecular interactions. For this compound, the presence of the ester and amino groups introduces possibilities for hydrogen bonding.

The adamantane cage is a rigid structural unit, and its chair conformation is essentially locked. nih.gov Therefore, the conformational flexibility of this compound in the solid state will primarily arise from the rotation around the single bonds of the glycinate linker. X-ray diffraction data would provide precise torsion angles for the C(adamantyl)-N, N-C(alpha), C(alpha)-C(carbonyl), and C(carbonyl)-O bonds.

Studies on similar adamantyl esters have shown that the orientation of the substituent relative to the adamantane core can be described by specific torsion angles. nih.gov The conformation adopted in the solid state will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions within the crystal lattice. It is expected that the molecule will adopt a conformation that allows for efficient packing and the formation of the stabilizing hydrogen bonds discussed in the previous section.

Electronic Absorption and Chiroptical Spectroscopy

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores.

In the case of this compound, the primary chromophore is the ester functional group (-COOCH₃). The adamantane cage itself, being a saturated hydrocarbon, does not exhibit significant absorption in the standard UV-Vis range (200-800 nm). Its absorption bands are located in the vacuum-ultraviolet region, at wavelengths below 200 nm. wikipedia.org Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the glycinate portion of the molecule.

The ester group exhibits two main types of electronic transitions:

n → π* transition: This transition involves the excitation of a non-bonding electron (from one of the lone pairs on the oxygen atoms) to an antibonding π* orbital associated with the carbonyl group (C=O). These transitions are typically weak, with low molar absorptivity (ε) values, and appear at longer wavelengths.

π → π* transition: This transition involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital, also within the carbonyl group. These transitions are generally more intense than n → π* transitions and occur at shorter wavelengths.

Based on data for similar amino acid esters, the expected electronic transitions for this compound are summarized in the hypothetical data table below. It is important to note that these are estimated values, and the actual experimental values may vary depending on the solvent and other experimental conditions.

Electronic TransitionExpected λmax (nm)Expected Molar Absorptivity (ε, L·mol-1·cm-1)Orbital Promotion
n → π~210-230~50-100Non-bonding electron to antibonding π orbital
π → π~190-210~1000-5000Bonding π electron to antibonding π orbital

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the stereochemistry of chiral molecules. wikipedia.org Since glycine (B1666218) itself is achiral, this compound is also achiral. However, if a chiral amino acid (such as alanine (B10760859) or valine) were used in place of glycine, the resulting Methyl adamantan-1-yl-amino acid ester would be chiral and thus exhibit CD and ORD spectra. For the purpose of this discussion, we will consider a hypothetical chiral derivative, (S)-Methyl adamantan-1-ylalaninate.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com A CD spectrum is a plot of this difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. An absorption band in the UV-Vis spectrum of a chiral molecule will have a corresponding positive or negative peak in the CD spectrum, an effect known as the Cotton effect. vlabs.ac.in

For a chiral derivative like (S)-Methyl adamantan-1-ylalaninate, the Cotton effect would be observed for the electronic transitions of the ester chromophore. The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment around the chromophore. mdpi.com Theoretical predictions based on the octant rule for chiral esters can help in correlating the sign of the Cotton effect with the absolute configuration of the molecule.

The expected CD spectral data for a hypothetical chiral derivative is presented in the table below. The signs of the Cotton effects are illustrative and would need to be determined experimentally or through high-level computational modeling.

Electronic TransitionExpected λmax (nm)Sign of Cotton Effect (Illustrative)Information Gained
n → π~210-230Positive or NegativeDetermination of absolute configuration at the α-carbon
π → π~190-210Opposite to n → π*Confirmation of stereochemical assignment

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD curve is a plot of specific rotation ([α]) against wavelength. In regions where the molecule does not absorb light, the rotation changes smoothly, resulting in a plain curve. vlabs.ac.in However, in the vicinity of an absorption band, the curve becomes anomalous, showing a peak and a trough, which also constitutes a Cotton effect. vlabs.ac.in

The shape of the ORD curve is directly related to the CD spectrum through the Kronig-Kramers transforms. A positive Cotton effect in CD corresponds to an ORD curve where the peak is at a longer wavelength than the trough, and a negative Cotton effect shows the opposite behavior. ORD has been widely used in organic chemistry for determining the structure of organic compounds. wikipedia.org

For a chiral derivative of this compound, the ORD curve would display a Cotton effect in the region of the ester chromophore's absorption. The analysis of this Cotton effect would provide valuable information about the molecule's three-dimensional structure. libretexts.org While adamantane derivatives with chiral centers at the bridgehead carbons can exhibit optical activity, their specific rotation values are typically small, often within 1°. wikipedia.org

The following table illustrates the expected ORD data for a hypothetical chiral derivative.

PhenomenonWavelength RegionObservationStructural Insight
Plain Curve> 250 nmSmooth change in specific rotationGeneral indication of chirality
Cotton Effect~190-230 nmAnomalous curve with a peak and a troughElucidation of absolute configuration and conformation

Theoretical and Computational Chemistry of Methyl Adamantan 1 Ylglycinate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular geometry and electron distribution.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental computational procedure used to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Methyl adamantan-1-ylglycinate, DFT methods are highly effective for this purpose. A common approach involves utilizing a hybrid functional, such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). nih.govnih.govrsc.org This level of theory provides a robust balance between computational cost and accuracy for organic molecules. mdpi.com

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is located. A subsequent frequency calculation is crucial to confirm that this structure is a true energy minimum, characterized by the absence of imaginary frequencies. psu.edu The resulting optimized geometry provides key structural parameters.

Structural ParameterAtom 1Atom 2Atom 3Calculated Value (B3LYP/6-311++G(d,p))
Bond LengthC (carbonyl)O (carbonyl)-~1.21 Å
Bond LengthC (carbonyl)O (ester)-~1.35 Å
Bond LengthC (adamantyl)C (glycinate)-~1.55 Å
Bond AngleO (carbonyl)C (carbonyl)O (ester)~124°
Bond AngleC (adamantyl)C (glycinate)N (amine)~110°

Note: The values in the table are illustrative examples based on typical DFT calculations for similar functional groups and are not from a specific published study on this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT is also extensively used to predict spectroscopic data, which is invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors within a DFT framework. rsc.orgacs.orgacs.org By calculating the magnetic shielding of a reference compound like Tetramethylsilane (TMS) at the same level of theory, the absolute shielding values can be converted into chemical shifts (δ) that are directly comparable to experimental data. nih.govacs.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to accurately reproduce experimental shifts measured in solution. escholarship.org For ¹³C and ¹H nuclei, this methodology can achieve high accuracy. d-nb.inforesearchgate.net

AtomHypothetical Experimental δ (ppm)Calculated δ (ppm) (GIAO-B3LYP/6-311++G(d,p))
C (carbonyl)173.5173.1
C (adamantyl, quaternary)38.238.5
C (glycinate, α-carbon)55.856.2
C (methoxy)52.152.5
H (amine)2.12.0

Note: The values in the table are illustrative, demonstrating the typical agreement between experimental and GIAO-calculated NMR chemical shifts.

Vibrational Frequencies: Theoretical vibrational (infrared) spectra are obtained by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix). wisc.edu Diagonalization of this matrix yields the vibrational frequencies and their corresponding normal modes. psu.edu Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve agreement, a uniform scaling factor is typically applied. researchgate.net These calculations allow for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Expected Intensity
N-H Stretch (amine)~3350Medium
C-H Stretch (adamantyl)2850-2950Strong
C=O Stretch (ester)~1740Strong
N-H Bend (amine)~1600Medium
C-O Stretch (ester)~1180Strong

Note: The data represents typical scaled frequency values for the indicated functional groups.

Molecular Orbital Analysis (HOMO/LUMO) and Electrostatic Potential Maps

Molecular Orbital Analysis: The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. materialsciencejournal.orgresearchgate.netyoutube.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amino group, while the LUMO would likely be centered on the π* orbital of the carbonyl group in the ester moiety. researchgate.net

ParameterCalculated Value (eV)Implication
E(HOMO)-6.5Electron-donating capability (amine group)
E(LUMO)1.2Electron-accepting capability (ester group)
ΔE (HOMO-LUMO Gap)7.7High kinetic stability

Note: The values are hypothetical, illustrating typical energy levels for a molecule of this type.

Electrostatic Potential Maps (MEP): A Molecular Electrostatic Potential (MEP) map is a visualization that illustrates the charge distribution of a molecule. libretexts.orguni-muenchen.de It is mapped onto a surface of constant electron density, with colors indicating different values of the electrostatic potential. wolfram.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen and the nitrogen atom, identifying them as primary sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atoms of the amine group would exhibit the most positive potential. researchgate.net

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Understanding the preferred shapes and the energy barriers between them is critical for predicting its behavior. ijpsr.com

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

Molecular Mechanics (MM): For a molecule of this size, a full quantum mechanical scan of all rotational degrees of freedom is computationally expensive. Molecular mechanics, which uses classical physics (force fields) to calculate energies, offers a much faster method for initial conformational searches. iisjost.org While less accurate than DFT, MM is effective for rapidly exploring the vast conformational space to identify a set of low-energy candidate structures.

Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. ksu.edu.sa This technique provides a dynamic view of conformational behavior. By placing the molecule in a simulated environment, such as a box of water molecules, MD can reveal how solvent interactions influence conformational preferences and stability. tandfonline.comresearchgate.netfu-berlin.de Analysis of the simulation trajectory can identify the most populated conformational states and the transitions between them.

Computational Screening of Conformational Isomers

A thorough conformational analysis typically employs a multi-step screening process to map the energy landscape. nih.gov

Initial Search: A systematic or stochastic search using molecular mechanics is performed to generate a large number of possible conformers. acs.org

Clustering and Filtering: The generated structures are clustered based on geometric similarity (e.g., RMSD) and filtered by energy to select a smaller, diverse set of low-energy candidates.

Quantum Mechanical Refinement: The selected conformers are then subjected to full geometry optimization using a reliable DFT method (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate geometries and relative energies. nih.gov

This process results in a potential energy landscape, identifying the global minimum energy conformer as well as other low-energy isomers that may be accessible at room temperature. mdpi.comacs.orgnih.govresearchgate.net

ConformerKey Dihedral Angle (C(ad)-C(α)-C(O)-O)Relative Energy (kcal/mol) (DFT)Boltzmann Population (%)
1 (Global Minimum)~175°0.0075.3
2~ -65°1.1511.8
3~70°1.259.9
4~ -10°2.501.5

Note: The table presents a hypothetical set of low-energy conformers and their calculated relative stabilities to illustrate the output of a computational screening process.

Reactivity and Reaction Mechanism Modeling

Detailed modeling of the reactivity and reaction mechanisms of this compound is not available in the current body of scientific literature.

There are no published studies that have localized the transition states or calculated the energy barriers for reactions involving this compound. Such calculations are crucial for understanding the kinetics and pathways of chemical transformations.

The influence of different solvents on the reactivity of this compound has not been computationally investigated. Solvation models are essential for predicting how a solvent can affect reaction rates and mechanisms.

Structure-Reactivity Relationship (SRR) Modeling (Theoretical)

Theoretical modeling of the structure-reactivity relationship for this compound has not been reported.

There is no available research that applies theoretical descriptors, such as molecular orbitals or electrostatic potentials, to predict the chemical behavior of this compound.

Crystal Structure Prediction and Intermolecular Interactions (Computational)

Computational predictions of the crystal structure and analysis of the intermolecular interactions for this compound are not found in existing literature. While the crystal structures of other adamantane (B196018) derivatives have been studied, this specific information is not available for the title compound. nih.govresearchgate.netscilit.comdoaj.org

Applications in Advanced Organic Synthesis and Material Science Precursors

Methyl Adamantan-1-ylglycinate as a Building Block

The unique three-dimensional structure of the adamantane (B196018) group makes this compound a potentially valuable building block in organic synthesis.

While specific examples of its use are not prevalent in the literature, the bifunctional nature of this compound—possessing both a nucleophilic amine and an electrophilic ester—positions it as a versatile precursor for the synthesis of more complex molecules. The adamantyl group can introduce lipophilicity and rigidity into a target molecule, properties that are often sought after in medicinal chemistry to enhance binding to biological targets.

The amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to build more complex amide or substituted amine structures. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation or other carboxylate chemistries. Alternatively, the ester can be reduced to an alcohol or react with organometallic reagents to form ketones.

Table 1: Potential Reactions of this compound for Complex Molecule Synthesis

Functional GroupReaction TypePotential Products
AmineAcylationAmides
AmineReductive AminationTertiary Amines
EsterHydrolysisCarboxylic Acids
EsterReductionAmino Alcohols
EsterGrignard ReactionTertiary Alcohols

The adamantane group is well-known for its ability to participate in host-guest chemistry, often forming stable inclusion complexes with macrocycles like cyclodextrins and cucurbiturils. Although the direct use of this compound in this context is not documented, it could be envisioned as a component in the synthesis of larger structures.

By reacting the amine or the ester group (or the corresponding carboxylic acid after hydrolysis) with other bifunctional molecules, it would be possible to construct macrocycles where the adamantyl group is oriented either into or away from the macrocyclic cavity. Such structures could have applications in molecular recognition and sensing.

Role in Ligand Design for Catalysis

The combination of a sterically demanding group and a coordinating amino acid moiety makes this compound an interesting, albeit underexplored, scaffold for ligand design in catalysis.

The amino acid portion of this compound can be readily modified to create bidentate or polydentate ligands. For instance, the amine could be functionalized with another donor group, such as a phosphine (B1218219) or a pyridine, to create P,N or N,N-ligands. The resulting ligands would chelate to a metal center, with the bulky adamantyl group positioned to influence the coordination sphere of the metal.

Table 2: Potential Ligand Syntheses from this compound

Ligand TypeSynthetic ModificationPotential Metal Coordination
N,O-BidentateHydrolysis of ester to carboxylateTransition metals (e.g., Pd, Ru, Cu)
N,N-BidentateAcylation with a pyridinecarboxylic acidTransition metals (e.g., Ru, Ir)
P,N-BidentateReaction with a phosphine-containing acyl chlorideTransition metals (e.g., Pd, Rh)

The rigid and bulky nature of the adamantyl group can have a significant impact on the performance of a catalyst. By restricting the conformational flexibility of the ligand, the adamantyl group can create a well-defined chiral pocket around the metal center in asymmetric catalysis, potentially leading to high enantioselectivity.

Furthermore, the steric bulk of the adamantyl group can influence the rate and selectivity of catalytic reactions by controlling the access of substrates to the metal center. For example, in cross-coupling reactions, bulky ligands are known to promote the reductive elimination step, which can lead to higher catalytic activity. While these are general principles of ligand design, the specific influence of a ligand derived from this compound would need to be experimentally determined.

Advanced Analytical Methodologies for Characterization and Process Control

Chromatographic Purity Assessment and Separation

Chromatographic techniques are indispensable for the qualitative and quantitative analysis of methyl adamantan-1-ylglycinate, allowing for the separation and quantification of the target compound from impurities and starting materials.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and conducting quantitative analysis of adamantane (B196018) derivatives like this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) on C18-modified columns is particularly effective, demonstrating high selectivity for these compounds. researchgate.net This method can be used for purification control and the quantitative identification of adamantane derivatives within complex synthetic mixtures. researchgate.net

For quantitative analysis, a simple, precise, and accurate RP-HPLC method can be developed. The chromatographic separation is typically achieved on a reversed-phase column using a suitable mobile phase, such as a mixture of methanol (B129727) and water, with the pH adjusted to optimize separation. researchgate.net The retention time under specific conditions allows for the identification and quantification of the compound. researchgate.net The linearity of the method is established over a specific concentration range, ensuring that the response of the detector is proportional to the concentration of the analyte. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis
ParameterConditionPurpose
ColumnC18 reversed-phase (e.g., 25cm x 4.6mm, 5µm)Stationary phase for separation based on hydrophobicity.
Mobile PhaseMethanol:Water (e.g., 45:55 v/v), pH adjusted to 4.8Eluent to carry the sample through the column.
Flow Rate1.0 mL/minControls the speed of the mobile phase.
DetectionUV at 254 nmMeasures the absorbance of the analyte.
Injection Volume20 µLThe amount of sample introduced into the system.

Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds and can be effectively used for reaction monitoring in the synthesis of adamantane derivatives. researchgate.netscholaris.ca For non-volatile compounds like this compound, derivatization is often necessary to increase their volatility. researchgate.net This process chemically modifies the analyte to make it suitable for GC analysis. researchgate.net

Once volatilized, GC can provide real-time qualitative and quantitative information on the progress of a chemical reaction. hidenanalytical.com By coupling GC with mass spectrometry (GC-MS), it is possible to identify and quantify the various components in a reaction mixture with high confidence. hidenanalytical.com This on-line analysis allows for the continuous monitoring of reactant consumption and product formation, which is crucial for optimizing reaction conditions and ensuring process efficiency. hidenanalytical.com

Table 2: Example GC Parameters for Analysis of Adamantane Derivatives
ParameterConditionSignificance
ColumnPacked steel column (e.g., 1m x 3mm) with a stationary phase like SE-30Separates components based on their boiling points and interaction with the stationary phase. researchgate.net
Carrier GasNitrogenInert gas to transport the sample through the column. researchgate.net
Column Temperature150 °CMaintained at a specific temperature to ensure efficient separation. researchgate.net
Vaporizer Temperature180 °CEnsures complete volatilization of the sample. researchgate.net
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)Detects and quantifies the separated components.

Since this compound possesses a chiral center, determining its enantiomeric purity is critical, especially in pharmaceutical applications where enantiomers can have different biological activities. americanpharmaceuticalreview.com Chiral chromatography, particularly chiral HPLC, is the primary method for separating and quantifying enantiomers. americanpharmaceuticalreview.comresearchgate.net

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. sigmaaldrich.com The choice of the CSP and the mobile phase composition are crucial for achieving baseline separation. researchgate.net The resolution between the enantiomeric peaks is a key parameter for assessing the quality of the separation. researchgate.net

Table 3: Key Considerations for Chiral HPLC Method Development
FactorDescriptionImpact on Separation
Chiral Stationary Phase (CSP)e.g., Chiralpak AD-H, Chiralcel OD-HThe primary determinant of enantioselective recognition. researchgate.net
Mobile Phase Compositione.g., n-hexane:2-propanol mixturesAffects the retention and resolution of enantiomers. researchgate.net
Flow RateTypically around 1 mL/minInfluences the efficiency and analysis time. researchgate.net
TemperatureControlled column temperatureCan impact enantioselectivity and resolution. researchgate.net
DetectionUV detection at a suitable wavelengthMonitors the elution of the separated enantiomers. researchgate.net

Real-Time Spectroscopic Monitoring of Synthetic Processes

Real-time monitoring of synthetic processes offers significant advantages in terms of process understanding, optimization, and control, leading to improved product quality and consistency.

In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-invasive techniques for real-time monitoring of chemical reactions. aiche.orgacs.orgnih.gov These methods provide continuous information about the concentrations of reactants, intermediates, and products by tracking changes in their characteristic vibrational spectra. acs.org

For the synthesis of this compound, which involves an esterification reaction, Raman spectroscopy can be used to monitor the conversion of the carboxylic acid to the ester. acs.orgacs.org The progress of the reaction can be followed by observing the decrease in the intensity of the carboxylic acid peak and the corresponding increase in the ester peak intensity over time. acs.orgresearchgate.net This real-time data allows for the precise determination of the reaction endpoint, leading to optimized reaction times and potentially higher yields. aiche.org

Table 4: Application of In-situ Spectroscopy for Monitoring Esterification
Spectroscopic TechniqueKey Vibrational Bands to MonitorInformation Gained
In-situ IR SpectroscopyC=O stretch of carboxylic acid, C=O stretch of ester, O-H stretch of alcoholConcentration changes of reactants and products. nih.gov
In-situ Raman SpectroscopyCarboxylic acid and ester group vibrationsReal-time determination of the percentage of esterification. acs.orgacs.org

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. dtu.dk The goal of PAT is to ensure final product quality by building it into the process from the start. dtu.dk

The integration of real-time analytical tools like in-situ spectroscopy and chromatography is a core component of PAT. mt.com For the synthesis of this compound, PAT can be implemented to monitor critical process parameters (CPPs) that affect critical quality attributes (CQAs) such as purity and enantiomeric excess. americanpharmaceuticalreview.comlongdom.org By continuously monitoring the reaction, deviations from the desired process trajectory can be detected and corrected in real-time, leading to a more robust and controlled manufacturing process. europeanpharmaceuticalreview.comyoutube.com

Table 5: Implementation of PAT in this compound Synthesis
PAT ToolCritical Process Parameter (CPP) MonitoredCritical Quality Attribute (CQA) Controlled
In-situ IR/Raman SpectroscopyReactant and product concentrations, reaction endpointPurity, yield
On-line HPLC/GCImpurity profile, concentration of starting materialsPurity, presence of by-products
Automated Sampling and AnalysisEnantiomeric ratioEnantiomeric purity

Advanced Elemental Analysis and Stoichiometric Verification

The unequivocal structural confirmation and purity assessment of a novel chemical entity such as this compound (C13H21NO2) fundamentally rely on the precise determination of its elemental composition and molecular mass. Advanced analytical methodologies provide the necessary data to verify the compound's stoichiometry, ensuring the correct ratio of atoms as predicted by its molecular formula. This verification is a critical checkpoint in the synthesis and characterization workflow, validating the identity of the target molecule and ruling out the presence of significant impurities.

Combustion Analysis for Empirical Formula Determination

One of the most robust and widely used techniques for determining the elemental composition of an organic compound is combustion analysis, often performed using an automated CHNS analyzer. researchgate.net This method provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. azom.com For this compound, the analysis would focus on C, H, and N, with oxygen (O) content typically determined by difference.

The process involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. tamu.edu This reaction converts the constituent elements into simple gases: carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen to nitrogen gas (N2) or its oxides, which are subsequently reduced to N2. velp.com These gases are then chromatographically separated and quantified by a thermal conductivity detector (TCD). velp.com

The experimentally determined percentages are then compared against the theoretical values calculated from the molecular formula, C13H21NO2. nih.gov A close correlation between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's empirical formula and purity.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01113156.14369.92
HydrogenH1.0082121.1689.48
NitrogenN14.007114.0076.27
OxygenO15.999231.99814.33
Total 223.316 100.00

Table 2: Representative Experimental Results from Combustion Analysis

ElementTheoretical Mass (%)Experimental Mass (%)Deviation (%)
Carbon69.9270.15+0.23
Hydrogen9.489.39-0.09
Nitrogen6.276.31+0.04

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

While combustion analysis verifies the empirical formula, high-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular formula. HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, often to four or more decimal places. This level of accuracy allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For a molecule like this compound, a soft ionization technique such as Electrospray Ionization (ESI) is typically used to generate the protonated molecular ion, [M+H]+. The instrument then measures the exact mass of this ion. The experimentally determined mass is compared to the theoretical exact mass calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Molecular Formula: C13H21NO2

Theoretical Exact Mass of [M+H]+ (C13H22NO2+): 224.16450 Da

An experimental HRMS result that matches this theoretical value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula C13H21NO2, thereby verifying the compound's stoichiometry. nih.gov Mass spectrometry is also a crucial tool for analyzing fragmentation patterns of adamantane derivatives, which can offer further structural insights. cdnsciencepub.comnih.gov

By combining the percentage composition data from combustion analysis with the exact mass determination from HRMS, a comprehensive and definitive verification of the elemental composition and stoichiometry of this compound is achieved.

Future Research Directions and Emerging Paradigms in Methyl Adamantan 1 Ylglycinate Chemistry

Development of Novel and Unexplored Synthetic Transformations

Future synthetic research on methyl adamantan-1-ylglycinate is expected to move beyond established methods to explore novel transformations that can generate a diverse library of derivatives. The adamantane (B196018) scaffold, while robust, offers opportunities for late-stage functionalization. nih.gov Research could focus on developing selective C-H activation and functionalization methods on the adamantane core, allowing for the introduction of various substituents without altering the glycinate (B8599266) portion.

Moreover, transformations targeting the glycinate moiety while preserving the adamantane structure are also a promising avenue. This could involve developing novel protecting group strategies or exploring biocatalytic methods for stereoselective modifications. The development of multicomponent reactions involving this compound as a key building block could also lead to the efficient, one-pot synthesis of complex molecules. mdpi.com

Transformation TypePotential Reagents/ConditionsExpected Outcome
C-H FunctionalizationTransition metal catalysts (e.g., Pd, Rh)Introduction of aryl, alkyl, or heteroatom groups on the adamantane cage
Biocatalytic ModificationLipases, esterasesEnantioselective hydrolysis or transesterification of the methyl ester
Multicomponent ReactionsIsocyanides, aldehydes, carboxylic acidsRapid assembly of complex, drug-like molecules
Photoredox CatalysisVisible light, photosensitizersMild and selective functionalization under green conditions

Exploration of Hybrid Material Architectures Incorporating Adamantylglycinate Units

The incorporation of this compound into hybrid organic-inorganic materials represents a burgeoning area of research. The adamantane group can act as a rigid, bulky anchor, influencing the self-assembly and bulk properties of materials. nih.gov Future work could explore the synthesis of polymers and dendrimers where the adamantylglycinate unit is a repeating monomer. Such materials could find applications in drug delivery, where the adamantane moiety can interact with lipid bilayers. mdpi.com

Another promising direction is the use of adamantylglycinate derivatives as surface modifiers for nanoparticles or as building blocks for metal-organic frameworks (MOFs). The amino acid functionality provides a handle for coordination to metal centers, while the adamantane group can control the porosity and hydrophobicity of the resulting framework. These hybrid materials could have applications in catalysis, gas storage, and separations.

Hybrid MaterialPotential ApplicationKey Feature Conferred by Adamantylglycinate
Polymers/DendrimersDrug delivery, surface coatingsEnhanced lipophilicity and controlled self-assembly
Modified NanoparticlesTargeted drug delivery, bioimagingSurface recognition and biocompatibility
Metal-Organic FrameworksGas storage, catalysis, separationsTunable porosity and host-guest interactions
Self-Assembled MonolayersBiosensors, functional surfacesControlled surface properties and molecular recognition

Advanced Theoretical Predictions Guiding Experimental Design

Computational chemistry and molecular modeling are poised to play a pivotal role in guiding the future exploration of this compound chemistry. Density functional theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of different positions on the molecule, thereby guiding the design of new synthetic transformations. researchgate.net

Molecular dynamics simulations can provide insights into how adamantylglycinate-containing molecules interact with biological targets, such as proteins and membranes. This can aid in the rational design of new therapeutic agents. Furthermore, computational screening of virtual libraries of adamantylglycinate derivatives can help prioritize synthetic targets with desired properties, saving significant time and resources in the laboratory.

Computational MethodResearch Question AddressedPotential Impact
Density Functional Theory (DFT)Reaction mechanisms, spectroscopic propertiesRational design of new synthetic routes and catalysts
Molecular Dynamics (MD)Binding affinities, conformational analysisDesign of potent and selective bioactive molecules
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity from molecular structureHigh-throughput screening of virtual compound libraries
Crystal Structure PredictionSolid-state packing, polymorphismControl over the physical properties of materials

Expansion into Uncharted Chemical Space for Complex Organic Molecules

The unique three-dimensional structure of the adamantane cage allows for the exploration of chemical space that is not easily accessible with more traditional flat, aromatic scaffolds. publish.csiro.au this compound can serve as a starting point for the synthesis of complex, polycyclic molecules with precisely controlled geometries. The rigidity of the adamantane core can be used to pre-organize appended functional groups, leading to molecules with unique binding properties.

Future research could focus on using the adamantylglycinate scaffold to construct novel supramolecular assemblies, such as molecular cages and capsules. These could have applications in molecular recognition, sensing, and encapsulation. The development of synthetic routes to higher diamondoids derived from this compound could also open up new avenues in materials science and nanotechnology. wikipedia.org

Sustainable Manufacturing and Scale-Up Methodologies

As the potential applications of this compound and its derivatives expand, the development of sustainable and scalable manufacturing processes will become increasingly important. Future research in this area should focus on replacing hazardous reagents and solvents with greener alternatives. researchgate.netrsc.org For example, the use of ionic liquids or solid acid catalysts could provide more environmentally friendly alternatives to traditional Lewis acid-catalyzed reactions used in adamantane synthesis. guidechem.comresearchopenworld.com

The development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. nih.gov Furthermore, optimizing reaction conditions to improve yields and reduce waste, in line with the principles of green chemistry, will be a key consideration. The challenges of scaling up from laboratory to industrial production will require careful consideration of factors such as heat transfer, mixing, and purification. enamine.netcontractpharma.com

ApproachKey AdvantageExample Application
Green SolventsReduced environmental impact, improved safetyUse of ionic liquids or supercritical fluids in synthesis
Solid Acid CatalystsEase of separation, reusabilityReplacement of corrosive Lewis acids in isomerization reactions
Continuous Flow ChemistryEnhanced safety, better process control, scalabilityAutomated, on-demand synthesis of adamantane derivatives
BiocatalysisHigh selectivity, mild reaction conditionsEnzymatic resolution of racemic intermediates

Q & A

Q. What experimental strategies are recommended for synthesizing Methyl adamantan-1-ylglycinate with high purity and yield?

To optimize synthesis, researchers should systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and employ real-time monitoring using techniques like thin-layer chromatography (TLC) or in-situ NMR spectroscopy. Purification via column chromatography or recrystallization, followed by characterization using 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR, ensures structural confirmation. Detailed protocols should adhere to reproducibility standards, including reagent purity specifications and inert atmosphere controls .

Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for verifying functional groups and stereochemistry.
  • X-ray Crystallography : Use programs like SHELXL for refining crystal structures from diffraction data, ensuring atomic-level resolution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Cross-validation of data across these methods minimizes ambiguity in structural assignments .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Researchers must use personal protective equipment (PPE), including gloves and goggles, and work in fume hoods to avoid inhalation or skin contact. Spill management protocols should include immediate containment with inert absorbents and disposal via approved waste channels. Stability studies under varying temperatures and humidity conditions are advised to prevent decomposition .

Advanced Research Questions

Q. How can discrepancies in reported physicochemical properties of this compound be resolved?

Contradictions often arise from differences in experimental conditions (e.g., solvent polarity, measurement techniques). Researchers should:

  • Replicate studies using standardized protocols (e.g., IUPAC-recommended methods for melting point determination).
  • Perform statistical analyses (e.g., ANOVA) to assess variability between datasets.
  • Cross-reference with computational predictions (e.g., density functional theory for solubility parameters) to identify outliers .

Q. What integrative approaches combine computational modeling with experimental data to predict this compound’s reactivity?

Molecular dynamics simulations can model the compound’s behavior in novel environments (e.g., lipid membranes), while quantum mechanical calculations predict electronic properties. Experimental validation via kinetic studies under controlled conditions (e.g., pH, temperature) bridges theoretical and empirical findings. Collaborative use of software like Gaussian for simulations and SHELX for crystallographic refinement enhances accuracy .

Q. How can inter-laboratory reproducibility of this compound synthesis and characterization be ensured?

Standardization is critical:

  • Publish detailed protocols in supplementary materials, including raw data (e.g., NMR spectra, chromatograms).
  • Use certified reference materials (CRMs) for instrument calibration.
  • Participate in round-robin trials to harmonize methodologies and validate results across institutions .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Matrix interference in biological or environmental samples requires:

  • Sample Preparation : Solid-phase extraction (SPE) or liquid-liquid extraction to isolate the compound.
  • Detection Methods : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detectors, using internal standards (e.g., deuterated analogs) to correct for recovery losses.
  • Validation : Linearity, limit of detection (LOD), and precision assessments per ICH guidelines .

Q. What strategies link the adamantane moiety’s structure to this compound’s physicochemical properties?

Comparative studies using derivatives (e.g., ethyl or benzyl esters) reveal steric and electronic effects of the adamantane group. X-ray crystallography identifies conformational rigidity, while differential scanning calorimetry (DSC) measures thermal stability. Quantitative structure-activity relationship (QSAR) models correlate structural descriptors (e.g., logP, polar surface area) with solubility and bioavailability .

Q. Methodological Notes

  • Data Presentation : Tabulate reaction yields, spectroscopic shifts, and crystallographic parameters (e.g., unit cell dimensions) to enable direct comparisons .
  • Ethical Reporting : Disclose conflicts of interest and funding sources per journal guidelines (e.g., ICMJE standards) .
  • Literature Synthesis : Use citation-tracking tools (e.g., Web of Science) to map the compound’s research trajectory and identify knowledge gaps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.